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molecular formula C7H3ClF2O B1277862 6-Chloro-2,3-difluorobenzaldehyde CAS No. 797791-33-4

6-Chloro-2,3-difluorobenzaldehyde

Cat. No. B1277862
M. Wt: 176.55 g/mol
InChI Key: YVKZXQCYLHFHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08445510B2

Procedure details

The title compound was prepared from 6-chloro-3-fluoro-2-methoxybenzaldehyde following the procedures for the synthesis of 5-bromo-3-[1-(2-chloro-3-fluoro-6-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]pyridine from 2-chloro-3-fluoro-6-methoxybenzaldehyde, vide supra. 6-Chloro-3-fluoro-2-methoxybenzaldehyde was prepared from the known 6-chloro-2,3-difluorobenzaldehyde by reaction with sodium methoxide in methanol. 1H NMR (300 MHz, CDCl3): δ=1.78 (d, J=7.2 Hz, 3H), 3.44 (brs, 3H), 4.94 (q, J=7.2 Hz, 1H), 6.93 (dd, J=9.0, 9.0 Hz, 1H), 7.09 (dd, J=8.7, 4.5 Hz, 1H), 7.30 (s, 1H), 7.71 (d, J=1.5 Hz, 1H), 8.28 (d, J=1.5 Hz, 1H), 9.68 (brs, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
5-bromo-3-[1-(2-chloro-3-fluoro-6-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([O:10][CH3:11])[C:5]([F:12])=[CH:4][CH:3]=1.[Br:13][C:14]1[CH:15]=[C:16]2[C:22]([CH:23]([C:25]3[C:30]([O:31][CH3:32])=[CH:29][CH:28]=[C:27](F)[C:26]=3[Cl:34])[CH3:24])=[CH:21][NH:20][C:17]2=[N:18][CH:19]=1.ClC1C(F)=CC=C(OC)C=1C=O.ClC1C(C=O)=C(F)C(F)=CC=1.C[O-].[Na+]>CO>[Br:13][C:14]1[CH:15]=[C:16]2[C:22]([CH:23]([C:25]3[C:26]([Cl:34])=[CH:27][CH:28]=[C:29]([F:12])[C:30]=3[O:31][CH3:32])[CH3:24])=[CH:21][NH:20][C:17]2=[N:18][CH:19]=1.[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([O:10][CH3:11])[C:5]([F:12])=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=C1C=O)OC)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=C1C=O)F)F
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
5-bromo-3-[1-(2-chloro-3-fluoro-6-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC=C2C(C)C2=C(C(=CC=C2OC)F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1F)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC=C2C(C)C2=C(C(=CC=C2Cl)F)OC
Name
Type
product
Smiles
ClC1=CC=C(C(=C1C=O)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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